2-(diethylamino)-N-(2-phenylphenyl)acetamide
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Overview
Description
Acetanilide, 2-(diethylamino)-2’-phenyl- is an organic compound that belongs to the class of acetanilides. It is characterized by the presence of a phenyl group attached to an acetamido group, with a diethylamino substituent. This compound has garnered interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 2-(diethylamino)-2’-phenyl- typically involves the acetylation of aniline derivatives. One common method includes the reaction of aniline with acetic anhydride in the presence of a catalyst such as zinc dust . The reaction is carried out under anhydrous conditions and often requires heating to facilitate the acetylation process .
Industrial Production Methods
Industrial production of Acetanilide, 2-(diethylamino)-2’-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of eco-friendly catalysts and green chemistry principles is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Acetanilide, 2-(diethylamino)-2’-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution reactions can introduce various functional groups into the aromatic ring .
Scientific Research Applications
Acetanilide, 2-(diethylamino)-2’-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential analgesic and antipyretic properties.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Acetanilide, 2-(diethylamino)-2’-phenyl- primarily involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial in the biosynthesis of prostaglandins, which mediate inflammation, pain, and fever. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby exerting its analgesic and antipyretic effects .
Comparison with Similar Compounds
Similar Compounds
Paracetamol: Another acetanilide derivative with analgesic and antipyretic properties.
Phenacetin: Similar in structure and used for its analgesic effects.
Acetaminophen: Widely used as a pain reliever and fever reducer.
Uniqueness
Acetanilide, 2-(diethylamino)-2’-phenyl- is unique due to its specific diethylamino substituent, which imparts distinct chemical and pharmacological properties. This differentiates it from other acetanilide derivatives and makes it a valuable compound for various applications .
Properties
CAS No. |
109555-53-5 |
---|---|
Molecular Formula |
C18H22N2O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-(diethylamino)-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C18H22N2O/c1-3-20(4-2)14-18(21)19-17-13-9-8-12-16(17)15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3,(H,19,21) |
InChI Key |
CHWBOTZKLAHSNA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(=O)NC1=CC=CC=C1C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC=CC=C1C2=CC=CC=C2 |
109555-53-5 | |
Synonyms |
2-diethylamino-N-(2-phenylphenyl)acetamide |
Origin of Product |
United States |
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